1-(3,4-Dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine - 400089-02-3

1-(3,4-Dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Catalog Number: EVT-2928409
CAS Number: 400089-02-3
Molecular Formula: C16H14Cl2F3N3
Molecular Weight: 376.2
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 1-(3,4-Dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves multiple steps with a detailed procedure described in []. This specific compound (identified as ML267) underwent medicinal chemistry optimization, aiming to increase its inhibitory effect against bacterial Sfp-PPTase while minimizing human orthologue activity. []

Molecular Structure Analysis

The molecular structure of 1-(3,4-Dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has been studied in the context of its Sfp-PPTase inhibitory activity. [] While precise structural data is not explicitly presented, its chemical structure is described as part of the 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamide class, possessing a trifluoromethyl group and dichlorophenyl substituent on the pyridine and piperazine rings, respectively. [] These structural features likely contribute to its interaction with the bacterial PPTase. []

Mechanism of Action

1-(3,4-Dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a potent inhibitor of bacterial 4′-Phosphopantetheinyl transferases (PPTases), particularly Sfp-PPTase. [] This enzyme catalyzes the essential post-translational modification of carrier proteins within bacterial fatty acid and polyketide synthases, crucial for cell viability and virulence. [] By inhibiting PPTases, this compound disrupts these essential pathways, ultimately leading to bacterial growth inhibition and attenuation of secondary metabolite production. []

Applications

The primary research application of 1-(3,4-Dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has been as a potent and selective inhibitor of bacterial Sfp-type PPTase. [, ] This inhibition leads to several downstream effects:

  • Antibacterial activity: It displays antibacterial activity against methicillin-resistant Staphylococcus aureus and other bacterial strains. [, ]
  • Attenuation of secondary metabolism: It reduces the production of Sfp-PPTase-dependent metabolites in Bacillus subtilis and potentially other bacteria. [, ]
  • Chemical proteomics probe: It can be utilized as a chemical probe to study PPTase activity in bacterial cells and investigate the effects of PPTase inhibition on cellular processes. []
Future Directions
  • Drug development: Further development and optimization of this compound as a potential antibacterial drug candidate, particularly against multidrug-resistant bacterial infections. [, ]
  • Target validation: Confirmation of Sfp-PPTase as a viable drug target for bacterial infections through in vivo studies and investigation of the compound's efficacy in animal models of infection. [, ]
  • Mechanism of action: Detailed investigation of the molecular mechanisms by which this compound interacts with Sfp-PPTase and other potential targets, including structural studies of the enzyme-inhibitor complex. [, ]
  • Spectrum of activity: Determination of the full spectrum of bacterial species susceptible to this compound, including investigation of its activity against Gram-negative bacteria. [, ]
  • Resistance mechanisms: Exploration of potential mechanisms of bacterial resistance to this compound and strategies to circumvent such resistance. [, ]
  • Safety and toxicity: Comprehensive evaluation of the compound's safety profile, including its potential for toxicity and adverse effects in preclinical and clinical studies. [, ]

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267)

Compound Description: ML267 is a potent inhibitor of bacterial Sfp-type 4′-phosphopantetheinyl transferases (PPTases) []. This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase without affecting the human ortholog. It demonstrates antibacterial activity against methicillin-resistant Staphylococcus aureus and attenuates the production of an Sfp-PPTase-dependent metabolite in Bacillus subtilis at sublethal doses [].

1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP)

Compound Description: PAPP is a 5-HT1A agonist that displays high affinity for the serotonin (5-HT) receptor in the parasitic nematode Haemonchus contortus []. It serves as a lead compound for developing new insecticides with a novel mode of action [].

(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211)

Compound Description: VUF11211 is a high-affinity CXCR3 antagonist with a rigid, elongated structure containing two basic groups []. It inhibits the binding and function of CXCR3 chemokines, potentially through an allosteric mechanism [].

5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones

Compound Description: This series of compounds represents a class of anti-inflammatory agents []. Several derivatives within this series exhibit significant anti-inflammatory activity in the carrageenan footpad edema test, with some demonstrating greater efficacy and lower ulcerogenic potential than the reference drug indomethacin [].

Properties

CAS Number

400089-02-3

Product Name

1-(3,4-Dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

IUPAC Name

1-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Molecular Formula

C16H14Cl2F3N3

Molecular Weight

376.2

InChI

InChI=1S/C16H14Cl2F3N3/c17-13-3-2-12(9-14(13)18)23-5-7-24(8-6-23)15-4-1-11(10-22-15)16(19,20)21/h1-4,9-10H,5-8H2

InChI Key

GWBFJOFWGWCCLO-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C3=NC=C(C=C3)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.